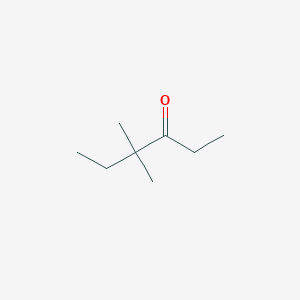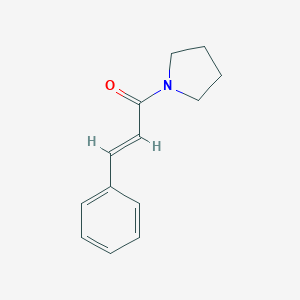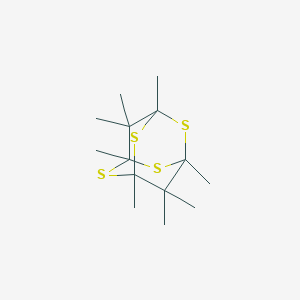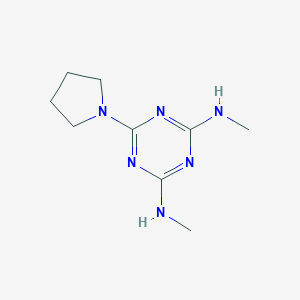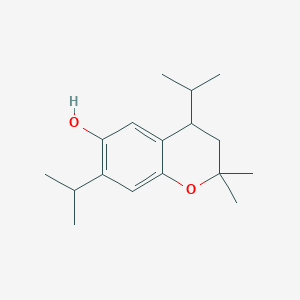
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a major cause of cell damage. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve mitochondrial function. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has several advantages for lab experiments. It is water-soluble, which makes it easy to administer to cells and animals. It is also stable and has a long half-life in the body. However, 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has some limitations, including its potential to interfere with certain assays and its relatively low potency compared to other antioxidants.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol. One area of interest is its potential use in the treatment of cancer. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to improve cognitive function and memory in animal models of these diseases. Finally, there is interest in developing more potent analogs of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol that could be used in clinical settings.
Synthesemethoden
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol can be synthesized by the condensation of 2,4,6-trimethylphenol with isobutyraldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and diabetes. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
18403-56-0 |
|---|---|
Produktname |
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol |
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
InChI-Schlüssel |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Kanonische SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Andere CAS-Nummern |
18403-56-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



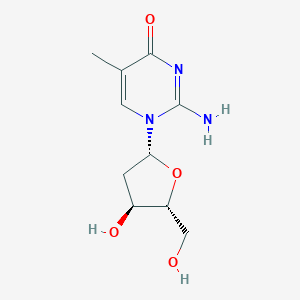
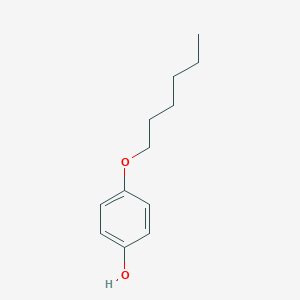
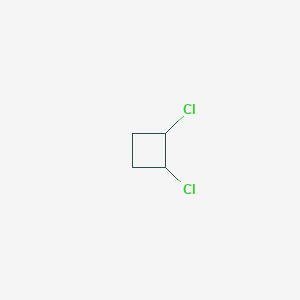
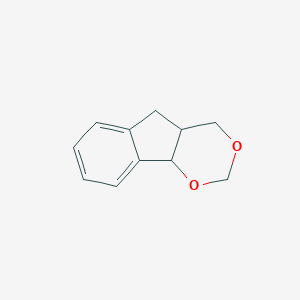
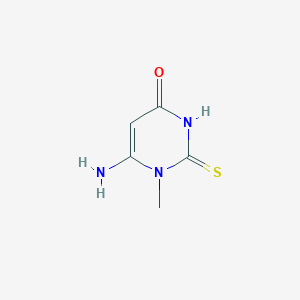
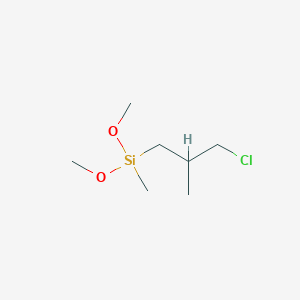
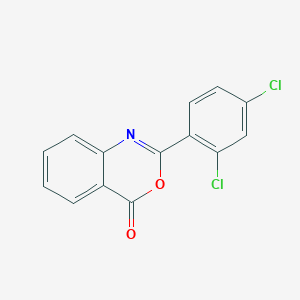
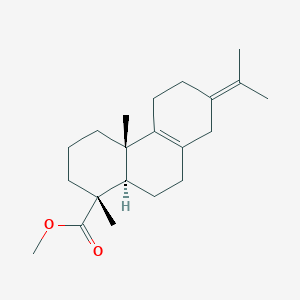
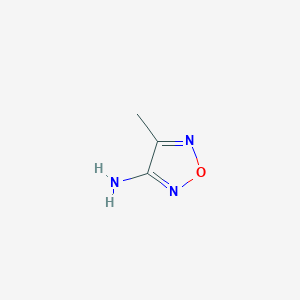
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
